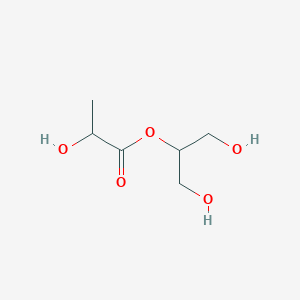
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3-methoxyphenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3-methoxyphenyl)-, monohydrochloride” is a complex organic compound that belongs to the class of pyrrolizine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the methoxyphenyl group and the hydrochloride salt form may influence its solubility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3-methoxyphenyl)-, monohydrochloride” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrrolizine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetamide group: This step may involve acylation reactions using acetic anhydride or acetyl chloride.
Attachment of the tetrahydro-N-(3-methoxyphenyl) group: This can be done through nucleophilic substitution or coupling reactions.
Formation of the monohydrochloride salt: This is typically achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions may target the acetamide group or the pyrrolizine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pyrrolizine derivatives.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound may have potential therapeutic applications, such as anti-inflammatory, analgesic, or anticancer activities, although specific studies would be needed to confirm these effects.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of “1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3-methoxyphenyl)-, monohydrochloride” would depend on its specific biological target. Potential mechanisms may include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Inhibition of metabolic pathways: The compound may inhibit key metabolic pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Pyrrolizine derivatives: Compounds with similar pyrrolizine cores.
Acetamide derivatives: Compounds with acetamide functional groups.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups.
Uniqueness
The uniqueness of “1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3-methoxyphenyl)-, monohydrochloride” lies in its specific combination of functional groups and its potential biological activities. Comparing its properties with similar compounds can highlight its distinct chemical and biological characteristics.
特性
CAS番号 |
88069-42-5 |
|---|---|
分子式 |
C16H23ClN2O2 |
分子量 |
310.82 g/mol |
IUPAC名 |
2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)-N-(3-methoxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-20-14-6-2-5-13(11-14)17-15(19)12-16-7-3-9-18(16)10-4-8-16;/h2,5-6,11H,3-4,7-10,12H2,1H3,(H,17,19);1H |
InChIキー |
UKFJOYYZHIHFNU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NC(=O)CC23CCCN2CCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


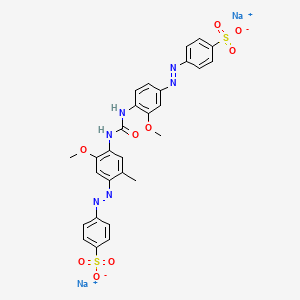


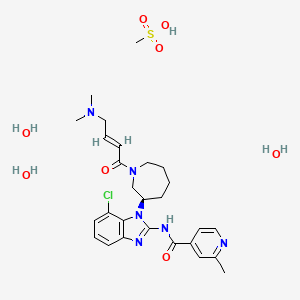

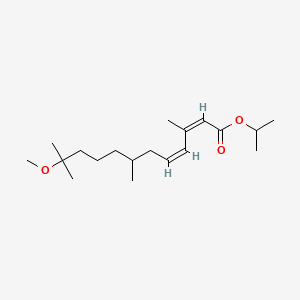
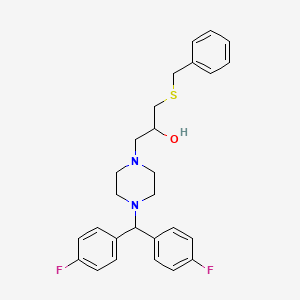

![5-[(2,3-dichlorobenzoyl)amino]-3-[[4-[[8-[(2,4-dichlorobenzoyl)amino]-1-hydroxy-3,6-disulfonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B12772473.png)
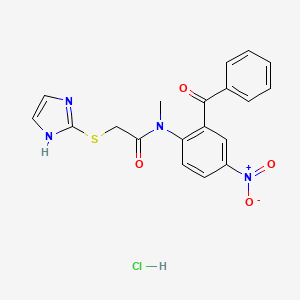


![[(1E,3S,4R,5S,8R,9E,12S,14S)-5-hydroxy-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-14-methoxy-14-[(2R,3S,5R)-3-methoxy-5-methyl-6-oxooxan-2-yl]-2,4,10,12-tetramethyl-7-oxo-8-prop-2-enyltetradeca-1,9-dien-3-yl] (2S)-1-formylpiperidine-2-carboxylate](/img/structure/B12772504.png)
